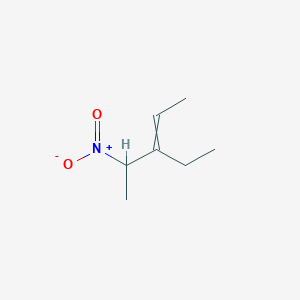![molecular formula C19H23N3O2S B14321614 2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole CAS No. 103922-25-4](/img/structure/B14321614.png)
2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-(Hexyloxy)pyridine, is synthesized through the reaction of pyridine with hexanol under acidic conditions.
Methanesulfinylation: The pyridine derivative is then reacted with methanesulfinyl chloride in the presence of a base such as triethylamine to introduce the methanesulfinyl group.
Cyclization: The final step involves the cyclization of the intermediate with o-phenylenediamine under reflux conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of more efficient catalysts, better reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: The benzimidazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve strong bases or nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: A proton pump inhibitor used to treat acid-related disorders.
Omeprazole: Another proton pump inhibitor with similar applications.
Pantoprazole: Also a proton pump inhibitor used in the treatment of gastrointestinal conditions.
Uniqueness
2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole is unique due to its specific structural features, such as the hexyloxy group on the pyridine ring and the methanesulfinyl group. These features may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
CAS No. |
103922-25-4 |
|---|---|
Molecular Formula |
C19H23N3O2S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[(4-hexoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H23N3O2S/c1-2-3-4-7-12-24-16-10-11-20-15(13-16)14-25(23)19-21-17-8-5-6-9-18(17)22-19/h5-6,8-11,13H,2-4,7,12,14H2,1H3,(H,21,22) |
InChI Key |
AXNSZYQGONZZSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


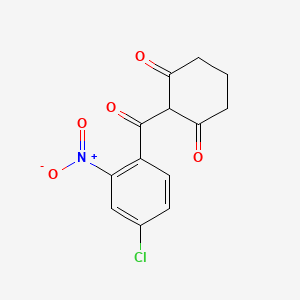
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
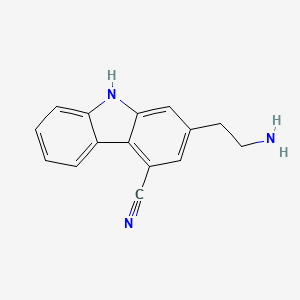
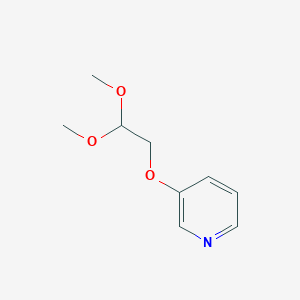
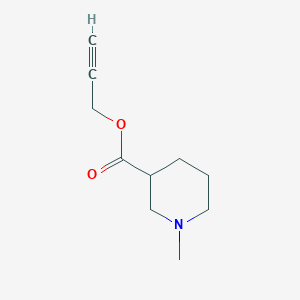
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)
![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)
![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)



![3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14321595.png)
